molecular formula C6IrK3N6 B1593943 Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)- CAS No. 20792-41-0

Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-

Cat. No. B1593943
CAS RN: 20792-41-0
M. Wt: 465.62 g/mol
InChI Key: ABSXHGQRDNGJJQ-UHFFFAOYSA-N
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Description

Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)- is a coordination compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of iridium complexes, which have unique electronic and optical properties that make them attractive for use in a variety of applications. In

Scientific Research Applications

Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-)- has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is in the field of electrochemistry, where it has been shown to have excellent electrocatalytic properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent that selectively destroys cancer cells. Other potential applications include its use as a luminescent probe for biological imaging and its use as a catalyst in organic synthesis.

Mechanism Of Action

The mechanism of action of iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-)- is not well understood. However, it is believed that its unique electronic and optical properties play a key role in its potential applications. For example, its ability to absorb and emit light in the visible and near-infrared regions of the spectrum makes it attractive for use as a photosensitizer in photodynamic therapy.

Biochemical And Physiological Effects

The biochemical and physiological effects of iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-)- are not well studied. However, it is believed that its potential applications in electrochemistry and organic synthesis may be due to its ability to interact with other molecules and facilitate chemical reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-)- in lab experiments is its unique electronic and optical properties, which make it attractive for use in a variety of applications. However, one of the main limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-)-. One area of research could be focused on understanding its mechanism of action and how it interacts with other molecules. Another area of research could be focused on developing new applications for this compound, such as its use as a catalyst in new types of chemical reactions. Additionally, research could be focused on developing new synthesis methods that are more efficient and environmentally friendly.

properties

IUPAC Name

tripotassium;iridium(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXHGQRDNGJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6IrK3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-

CAS RN

20792-41-0
Record name Iridate(3-), hexakis(cyano-kappaC)-, potassium (1:3), (OC-6-11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020792410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iridate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripotassium hexacyanoiridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-
Reactant of Route 2
Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-
Reactant of Route 3
Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-

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